4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the 4th position and a pyrrolidin-1-yl group substituted with an ethoxymethyl group at the 6th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4,6-dichloropyrimidine with 3-(ethoxymethyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of the chlorine atom at the 6th position with the pyrrolidin-1-yl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new medications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, leading to changes in their activity. The ethoxymethyl group enhances its ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: Lacks the ethoxymethyl group, which may affect its biological activity and chemical reactivity.
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Contains a methyl group instead of an ethoxymethyl group, leading to differences in its physical and chemical properties.
The presence of the ethoxymethyl group in this compound provides unique properties that can be exploited in various applications, making it distinct from other similar compounds.
Biological Activity
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a chloro group and an ethoxymethyl substituent on a pyrrolidine moiety, enhances its potential biological activity. This compound has garnered interest in medicinal chemistry, particularly for its potential as an inhibitor of protein kinases, which are critical targets in cancer therapy.
- Molecular Formula : C12H18ClN3O
- Molecular Weight : 255.74 g/mol
- InChI Key : BPTCCCTWWAUJRK-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Protein kinases play pivotal roles in various signaling pathways that regulate cell growth and proliferation. In particular, compounds with similar structures have shown significant inhibitory effects against CDK9/CyclinT and Haspin kinases, which are involved in cell cycle regulation and cancer progression .
Biological Activity Studies
Research indicates that derivatives of pyrimidine compounds can exhibit potent biological activities. For instance, studies have reported that some pyrimidine derivatives achieved IC50 values as low as 0.38 μM against CDK9/CyclinT, suggesting that structural modifications can lead to enhanced potency .
Table 1: Summary of Biological Activities of Related Pyrimidine Compounds
Compound Name | Target Kinase | IC50 (μM) | Reference |
---|---|---|---|
Compound A | CDK9/CyclinT | 0.38 | |
Compound B | Haspin | 0.50 | |
Compound C | Other Kinase | 0.75 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial for optimizing the efficacy and selectivity of this compound towards specific targets. The presence of the ethoxymethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Inhibition of Mycobacterial Replication : A study demonstrated that pyrimidines with various C-5 functionalities exhibited significant in vitro antitubercular activity against Mycobacterium bovis, highlighting the broader applicability of pyrimidine derivatives in infectious diseases .
- Antitumor Activity : Research on pyrimidine inhibitors has shown promising results in reducing tumor growth in xenograft models, suggesting the potential for clinical applications in oncology .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving β-dicarbonyl compounds.
- Substitution with Pyrrolidinyl Group : This step often utilizes nucleophilic substitution reactions.
- Attachment of Ethoxymethyl Group : Alkylation reactions using ethyl bromide or iodide are common for this modification .
Properties
Molecular Formula |
C11H16ClN3O |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
4-chloro-6-[3-(ethoxymethyl)pyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H16ClN3O/c1-2-16-7-9-3-4-15(6-9)11-5-10(12)13-8-14-11/h5,8-9H,2-4,6-7H2,1H3 |
InChI Key |
LMJMWAGWGBMZHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCN(C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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